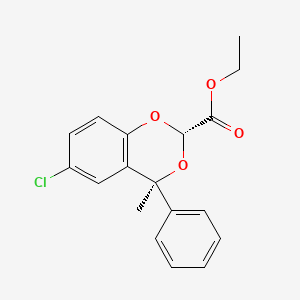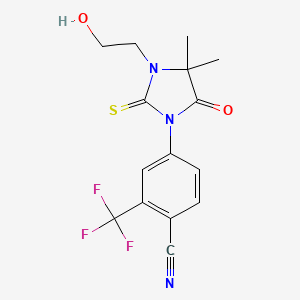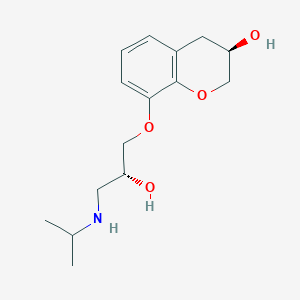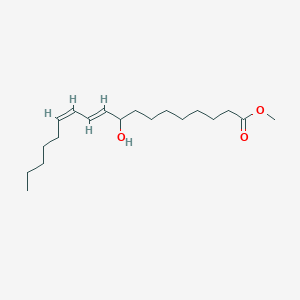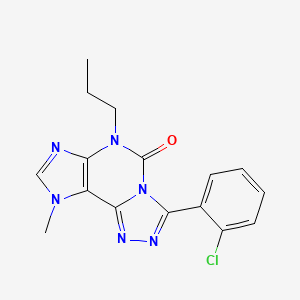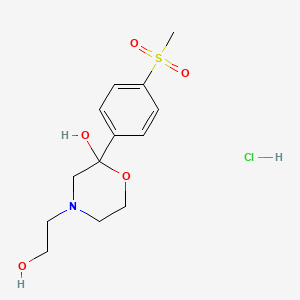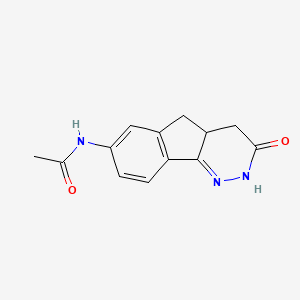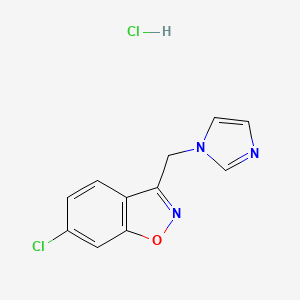
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzisoxazole, a heterocyclic compound containing both benzene and isoxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core is synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.
Chlorination: The benzisoxazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Imidazolylmethyl Substitution: The chlorinated benzisoxazole is reacted with imidazole in the presence of a base such as potassium carbonate to introduce the imidazolylmethyl group at the 3-position.
Formation of Monohydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The chloro group can participate in electrophilic reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisoxazole: The parent compound without the chloro and imidazolylmethyl groups.
6-Chloro-1,2-Benzisoxazole: Lacks the imidazolylmethyl group.
3-(1H-Imidazol-1-ylmethyl)-1,2-Benzisoxazole: Lacks the chloro group.
Uniqueness
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride is unique due to the presence of both the chloro and imidazolylmethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups enhances its versatility and effectiveness in various scientific and industrial applications.
Propiedades
Número CAS |
121929-34-8 |
|---|---|
Fórmula molecular |
C11H9Cl2N3O |
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
6-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C11H8ClN3O.ClH/c12-8-1-2-9-10(14-16-11(9)5-8)6-15-4-3-13-7-15;/h1-5,7H,6H2;1H |
Clave InChI |
RLLZWLWHICFTHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)ON=C2CN3C=CN=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


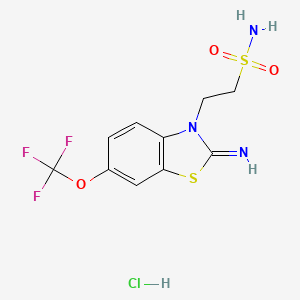

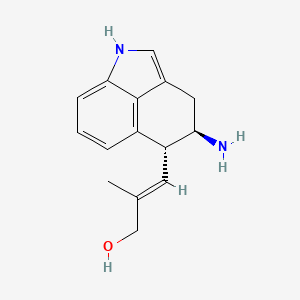

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
